2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione
Descripción
The compound 2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione is a heterocyclic molecule featuring a pyrido[1,2-c]pyrimidine-dione core with two key substituents:
- A 2,4-dimethylphenylmethyl group at position 2, which introduces lipophilic aromatic character.
This compound belongs to a broader class of pyrido[1,2-c]pyrimidine derivatives, which are frequently explored for their pharmacological properties, including CNS activity and enzyme modulation . Its synthesis likely involves multi-step protocols, such as cycloaddition or nucleophilic substitution, as seen in analogous compounds .
Propiedades
IUPAC Name |
2-[(2,4-dimethylphenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-4-17-22-19(23-28-17)18-16-7-5-6-10-24(16)21(27)25(20(18)26)12-15-9-8-13(2)11-14(15)3/h8-9,11H,4-7,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXCFGIJBLJNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyrido[1,2-c]pyrimidine Derivatives
Compounds sharing the pyrido[1,2-c]pyrimidine core but differing in substituents include:
- 4-(4-Chlorophenyl)-2-{4-[4-(6-fluoro-1,2-benzoxazol)-1-piperidyl]butyl}-pyrido[1,2-c]pyrimidine-1,3-dione ():
| Compound | R1 (Position 2) | R2 (Position 4) | Bioactivity | Yield |
|---|---|---|---|---|
| Target Compound | 2,4-Dimethylphenylmethyl | 5-Ethyl-1,2,4-oxadiazol-3-yl | Inferred CNS activity | N/A |
| 4-Chlorophenyl derivative | Piperidyl-benzisoxazole | 4-Chlorophenyl | SSRI, 5-HT1A ligand | 89.2% |
| 4-Fluorophenyl derivative | Piperidyl-benzisoxazole | 4-Fluorophenyl | SSRI, 5-HT1A ligand | 71.1% |
1,2,4-Oxadiazole-Containing Analogs
The 5-ethyl-1,2,4-oxadiazole group is a critical pharmacophore. Comparisons include:
- 6-Methyl-4-(3-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-dihydropyrimidine-2-thione ():
- Substituents: Methyl groups on both the phenyl and oxadiazole rings.
- Properties: Increased steric hindrance but reduced metabolic stability compared to the ethyl-substituted target compound.
Structural Impact : The ethyl group on the target compound’s oxadiazole may enhance hydrophobic interactions in binding pockets compared to methyl or phenyl substituents .
Computational Similarity Analysis
Using Tanimoto coefficients and molecular fingerprinting ():
- The target compound shares ~65–70% structural similarity with pyrido[1,2-c]pyrimidine-based SSRIs (e.g., derivatives), suggesting overlapping bioactivity .
- Docking studies () indicate that minor substituent changes (e.g., ethyl vs. methyl) significantly alter binding affinities due to interactions with residues like Ser349 in 5-HT1A receptors .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
